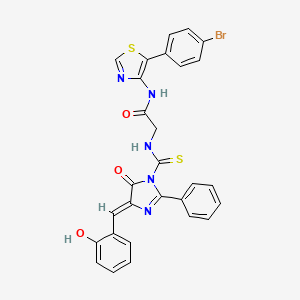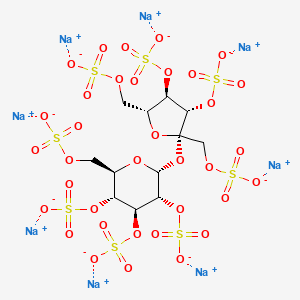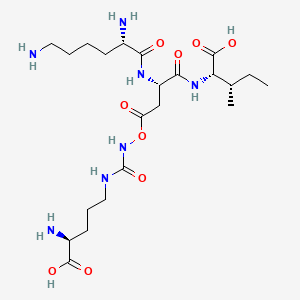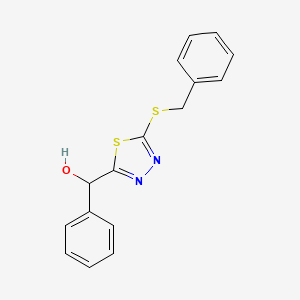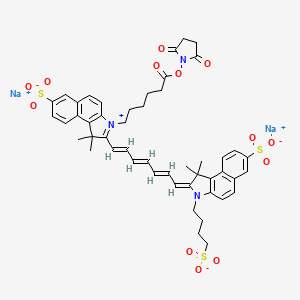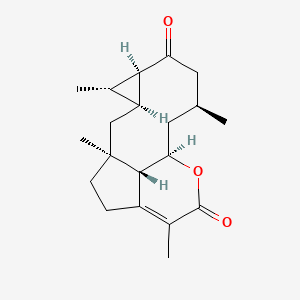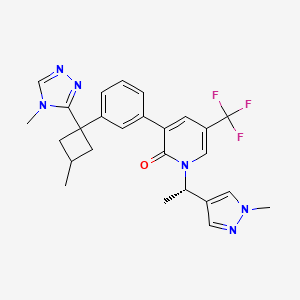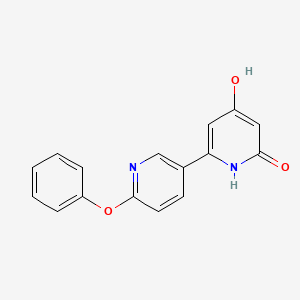
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one is a complex organic compound that features a pyridinone core structure with phenoxy and pyridinyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor and introduce the phenoxy and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinone ring or the substituents.
Substitution: The phenoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one include other pyridinone derivatives with various substituents. Examples include:
- 4-hydroxy-6-(6-methoxypyridin-3-yl)-1H-pyridin-2-one
- 4-hydroxy-6-(6-chloropyridin-3-yl)-1H-pyridin-2-one
Uniqueness
What sets this compound apart is the specific combination of phenoxy and pyridinyl groups, which can impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12N2O3 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20) |
Clé InChI |
IDKUBICTJRDGIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
